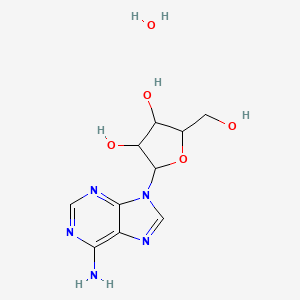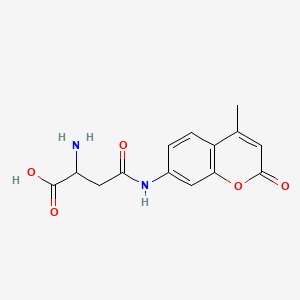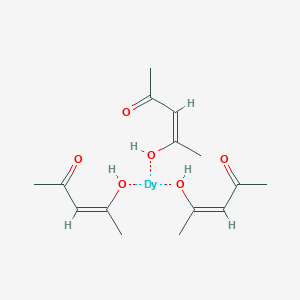
Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)-, also known as dysprosium acetylacetonate hydrate, is a coordination compound of dysprosium. It is a rare earth metal complex where dysprosium is coordinated with three molecules of 2,4-pentanedione. This compound is known for its stability and is used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- typically involves the reaction of dysprosium chloride or dysprosium nitrate with 2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in a controlled environment to prevent contamination and ensure consistency in quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- can undergo oxidation reactions where the dysprosium ion is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced under certain conditions, leading to the formation of lower oxidation state dysprosium complexes.
Substitution: Ligand substitution reactions can occur where the 2,4-pentanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.
Major Products Formed
Oxidation: Higher oxidation state dysprosium complexes.
Reduction: Lower oxidation state dysprosium complexes.
Substitution: New dysprosium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other dysprosium complexes. It is also used in catalysis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems where dysprosium complexes are used as probes or markers.
Medicine: Investigated for potential use in medical imaging and as a therapeutic agent due to its magnetic properties.
Industry: Utilized in the production of high-performance magnets, phosphors, and other materials that require the unique properties of dysprosium.
Wirkmechanismus
The mechanism of action of dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- involves the coordination of dysprosium with the 2,4-pentanedione ligands. This coordination stabilizes the dysprosium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dysprosium(III) chloride
- Dysprosium(III) nitrate
- Dysprosium(III) sulfate
Comparison
Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- is unique due to its coordination with 2,4-pentanedione, which imparts specific stability and reactivity characteristics. Compared to dysprosium(III) chloride, nitrate, and sulfate, this compound is more stable and has different solubility and reactivity profiles, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H24DyO6 |
|---|---|
Molekulargewicht |
462.85 g/mol |
IUPAC-Name |
dysprosium;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Dy/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChI-Schlüssel |
BYBFJHANLYDGFD-LNTINUHCSA-N |
Isomerische SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Dy] |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Dy] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



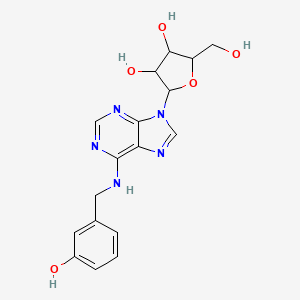
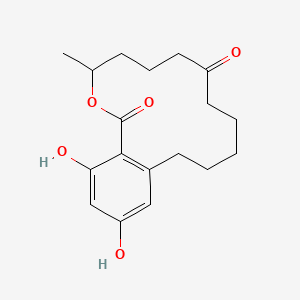

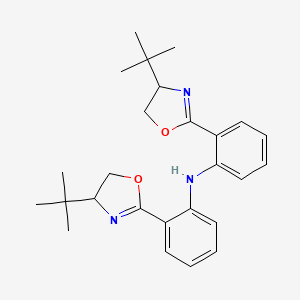

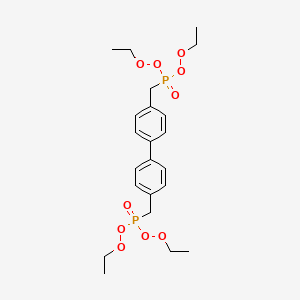
![1-[(1S,3R,4R,6S,7S)-1-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-7-[[(1R,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B13399090.png)
![1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13399094.png)
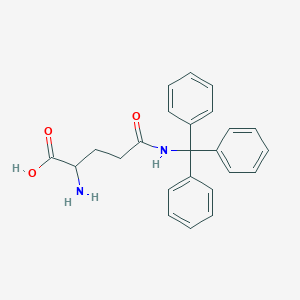
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13399109.png)
![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13399112.png)
